molecular formula C27H42Cl2N2O6 B1668700 Chloramphenicol palmitate CAS No. 530-43-8

Chloramphenicol palmitate

Cat. No. B1668700
CAS RN: 530-43-8
M. Wt: 561.5 g/mol
InChI Key: PXKHGMGELZGJQE-ILBGXUMGSA-N
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Description

Chloramphenicol palmitate is an orally bioavailable ester prodrug form of the antibiotic chloramphenicol . It is hydrolyzed in the small intestine to release chloramphenicol . It has a broad spectrum of activity against gram-positive and gram-negative bacteria .


Synthesis Analysis

A synthetic route to produce chloramphenicol esters involves the high enantio- and regio-selectivity of lipases . A series of chloramphenicol esters were synthesized using chloramphenicol, acyl donors of different carbon chain length, and lipase Lip BA (lipase cloned from Bacillus amyloliquefaciens) .


Molecular Structure Analysis

This compound has a molecular formula of C27H42Cl2N2O6 . Its average mass is 561.538 Da and its monoisotopic mass is 560.242004 Da .


Chemical Reactions Analysis

This compound can be synthesized by transesterification reactions on hydroxyl groups with high regioselectivity and mild reaction conditions . The enzyme-mediated esterification of this compound in toluene and DMF has been reported .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its fate in the environment varies among different soils . It has been found that this compound easily binds with soils rich in organic matter .

Scientific Research Applications

Pharmacokinetics and Bioavailability

  • Bioavailability and Absorption : Chloramphenicol palmitate, when administered orally, is hydrolyzed in the small intestine to active chloramphenicol prior to absorption, showing bioavailability and absorption characteristics similar to intravenous administration. This indicates its effectiveness as an oral antibiotic agent (Ambrose, 1984).
  • Polymorphism and Drug Availability : The polymorphic state of this compound significantly influences the blood levels obtained after oral administration. This finding is important for understanding how different physical forms of the drug affect its bioavailability (Aguiar et al., 1967).

Therapeutic Concentration and Efficacy

  • Achieving Therapeutic Concentrations : Research has shown that orally administered this compound can achieve therapeutic concentrations in serum, making it an effective method for treating serious infections (Powell & Nahata, 1982).
  • Use in Specific Populations : The use of this compound in neonates and infants has been studied, showing variability in serum chloramphenicol levels and indicating the need for careful dose management in these populations (Shankaran & Kauffman, 1984).

Pharmacological Behavior

  • Drug Interaction and Metabolism : this compound interacts with various other drugs and is extensively metabolized by the liver. These interactions and metabolic pathways are crucial for understanding its pharmacological behavior and potential therapeutic applications (Ambrose, 1984).

Stability and Drug Delivery Systems

  • Microemulsion-Based Drug Delivery : Studies have explored the use of microemulsion systems for the delivery of chloramphenicol, enhancing the stability of the drug and offering new avenues for its application in medical treatments (Lv et al., 2005).
  • Structural and Electronic Properties : Research on the structural, electronic, and thermodynamical properties of this compound contributes to a deeper understanding of the drug’s stability and potential for formulation in different pharmaceutical preparations (Mishra et al., 2013).

Mechanism of Action

Target of Action

Chloramphenicol palmitate, like its parent compound chloramphenicol, primarily targets the bacterial ribosome . The ribosome is a critical component of the bacterial cell, responsible for protein synthesis. This compound is a broad-spectrum antibiotic, meaning it is effective against both gram-positive and gram-negative bacteria .

Mode of Action

This compound acts by binding to the 50S subunit of the bacterial ribosome . This binding blocks the action of peptidyl transferase , an enzyme crucial for protein synthesis . By inhibiting protein synthesis, this compound effectively stops bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By blocking peptidyl transferase, this compound prevents the formation of peptide bonds between amino acids, thereby halting the production of new proteins . This disruption of protein synthesis can lead to the death of the bacterial cell .

Pharmacokinetics

This compound is a prodrug, meaning it is inactive until metabolized into its active form, chloramphenicol . This conversion occurs in the small intestine prior to absorption . The bioavailability of chloramphenicol after oral administration is approximately 80% . Chloramphenicol is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Most of a chloramphenicol dose is metabolized by the liver to inactive products, with only 5 to 15% of chloramphenicol excreted unchanged in the urine . The elimination half-life is approximately 4 hours .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, the drug effectively halts the replication of bacterial cells . It’s important to note that chloramphenicol is primarily bacteriostatic, meaning it stops bacterial growth rather than killing bacteria directly .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics or substances can affect the drug’s effectiveness . Additionally, the pH and temperature of the environment can impact the stability of the drug . It’s also worth noting that the drug’s action can be influenced by the bacterial resistance profile in a given environment .

Safety and Hazards

Chloramphenicol palmitate may cause cancer . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Polymorphs (anhydrous and solvate/hydrate forms) may resolve bioavailability problems of drugs like Chloramphenicol palmitate, but they can be a challenge to ensure physicochemical stability for the entire shelf life of the drug product . Drug crystal engineering, in particular, combinatorial chemistry and high-throughput screening, makes it possible to easily and exhaustively identify stable polymorphic and/or hydrate/dehydrate forms of poorly soluble drugs .

Biochemical Analysis

Biochemical Properties

Chloramphenicol palmitate, upon hydrolysis, releases chloramphenicol, which inhibits bacterial protein synthesis by binding to the bacterial ribosome and impairing peptidyl transferase activity . This action is usually bacteriostatic, but at high concentrations, chloramphenicol may be bactericidal for some species .

Cellular Effects

Chloramphenicol has a broad spectrum of activity against gram-positive and gram-negative bacteria . It stops bacterial growth by preventing the synthesis of essential proteins required by bacteria to carry out vital functions . This does not directly kill the bacteria, but prevents them from increasing in numbers, eventually clearing up the infection .

Molecular Mechanism

The molecular mechanism of action of chloramphenicol involves its lipid solubility, allowing it to diffuse through the bacterial cell membrane . It then reversibly binds to the L16 protein of the 50S subunit of bacterial ribosomes, where transfer of amino acids to growing peptide chains is prevented . This inhibition of peptide bond formation subsequently inhibits protein synthesis .

Temporal Effects in Laboratory Settings

The bioavailability of chloramphenicol after oral administration is approximately 80% . The time for peak plasma concentrations is dependent on particle size and correlates with in vitro dissolution and deaggregation rates . The elimination half-life is approximately 4 hours . Inaccurate determinations of the pharmacokinetic parameters may result by incorrectly assuming rapid and complete hydrolysis of chloramphenicol succinate .

Dosage Effects in Animal Models

This effect manifests first as a fall in hemoglobin levels, which occurs quite predictably once a cumulative dose of 20 g has been given .

Metabolic Pathways

This compound is hydrolyzed in the small intestine to active chloramphenicol prior to absorption . Most of a chloramphenicol dose is metabolized by the liver to inactive products, the chief metabolite being a glucuronide conjugate . Only 5 to 15% of chloramphenicol is excreted unchanged in the urine .

Transport and Distribution

Chloramphenicol is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Reported mean values for the apparent volume of distribution range from 0.6 to 1.0 L/kg .

Subcellular Localization

Given the lipid solubility of chloramphenicol, it is likely to diffuse across cell membranes and localize in various cellular compartments

properties

IUPAC Name

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKHGMGELZGJQE-ILBGXUMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048699
Record name Chloramphenicol palmitate
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Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

530-43-8
Record name Chloramphenicol palmitate
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Record name Chloramphenicol palmitate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does chloramphenicol palmitate exert its antibacterial effect?

A: this compound itself is inactive. It requires hydrolysis to release the active moiety, chloramphenicol. Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, interfering with peptidyl transferase activity. [, , ] This disrupts the formation of peptide bonds and halts bacterial protein production.

Q2: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C27H42Cl2N2O6 and a molecular weight of 563.54 g/mol. [, , ]

Q3: What are the key structural differences between chloramphenicol and this compound?

A: this compound is an ester prodrug of chloramphenicol. It consists of chloramphenicol with palmitic acid (hexadecanoic acid) attached to the primary hydroxyl group. This modification improves the palatability of the drug, making it more acceptable for oral administration, especially in children. [, , ]

Q4: What are the different polymorphic forms of this compound, and how do they impact its properties?

A: this compound exhibits polymorphism, existing in three primary forms: A, B, and C. Form A is the most stable but has poor bioavailability and therapeutic activity. Form B is less stable but exhibits greater solubility and bioavailability, making it the preferred form for pharmaceutical formulations. Form C is metastable and readily converts to other forms. [, , , , ]

Q5: How does grinding affect the stability of this compound polymorphs?

A: Grinding can induce polymorphic transformations in this compound. Studies show that grinding form B for extended periods leads to conversion to form A. Similarly, grinding form C initially transforms it to form B, which eventually converts to form A upon continued grinding. [, ]

Q6: How does temperature impact the interconversion of this compound polymorphs?

A: Elevated temperatures can accelerate the transformation of this compound polymorphs. For instance, storing form C at 75°C leads to its conversion to form B and eventually to the less soluble form A. This highlights the importance of controlled temperature during storage and handling of this drug. []

Q7: How does the dissolution rate of this compound impact its bioavailability?

A: Dissolution rate significantly influences the bioavailability of this compound. The amorphous form and form B exhibit higher dissolution rates compared to form A. [, , ] This faster dissolution translates to better absorption and higher blood levels of the active drug, chloramphenicol.

Q8: What factors can affect the dissolution profile of this compound formulations?

A: Factors such as particle size, polymorphic form, and the presence of excipients in the formulation can influence the dissolution profile of this compound. Studies have shown variations in dissolution profiles among commercially available chloramphenicol capsules due to these factors. [, ]

Q9: What strategies can be employed to improve the solubility and dissolution of this compound?

A: Techniques like particle size reduction via micronization, incorporating solubilizing agents like polysorbate 80, and formulating solid dispersions with lipids like phosphatidylcholine have been explored to enhance the solubility and dissolution rate of this compound. [, , ]

Q10: How does the bioavailability of oral this compound compare to intravenous chloramphenicol succinate?

A: Research indicates that the oral bioavailability of this compound is superior to that of intravenous chloramphenicol succinate. Studies in children showed significantly higher areas under the curve (AUC) for chloramphenicol after oral administration of the palmitate ester compared to intravenous administration of the succinate ester. This difference is attributed to a significant loss of chloramphenicol succinate in urine as the unhydrolyzed form. [, ]

Q11: Does food intake influence the bioavailability of this compound?

A: Studies in cats suggest that food might negatively affect the bioavailability of this compound. The absorption of the drug was particularly poor in fasted cats compared to fed cats, indicating a potential interaction with food. []

Q12: How is chloramphenicol metabolized and excreted?

A: Chloramphenicol is primarily metabolized in the liver, undergoing glucuronidation to form inactive metabolites. These metabolites, along with a small amount of unchanged chloramphenicol, are excreted primarily in urine. [, ]

Q13: What are the common therapeutic uses of this compound?

A: Although chloramphenicol is a broad-spectrum antibiotic, its use is often reserved for serious infections due to its potential for severe side effects. This compound, due to its palatability, is often used in pediatric patients for treating conditions like meningitis caused by susceptible organisms. [, , ]

Q14: Are there alternatives to this compound?

A: Yes, depending on the specific infection, several alternative antibiotics with potentially safer profiles are available. These may include other classes of antibiotics like penicillins, cephalosporins, macrolides, or fluoroquinolones, depending on the susceptibility of the infecting organism. []

Q15: What are the potential toxicities associated with this compound?

A15: While effective, this compound carries a risk of serious side effects. These include:

  • Bone marrow suppression: This can be reversible or irreversible (aplastic anemia), and its occurrence is unpredictable. [, ]
  • Gray baby syndrome: This life-threatening condition can occur in neonates due to their immature metabolic pathways, leading to chloramphenicol accumulation. [, ]

Q16: What analytical techniques are used to quantify this compound in pharmaceutical formulations?

A16: Various methods are employed for the quantitative determination of this compound in pharmaceutical preparations:

  • Spectrophotometry: This involves measuring the absorbance or transmittance of light through a solution containing the drug. [, ]
  • High-performance liquid chromatography (HPLC): This technique separates and quantifies components in a mixture based on their different affinities for a stationary phase and a mobile phase. [, , ]
  • Microbiological assay: This method determines drug activity by measuring its inhibitory effect on a susceptible microorganism. []

Q17: What methods are used to characterize the different polymorphic forms of this compound?

A17: Several techniques are used to identify and differentiate the polymorphic forms of this compound:

  • X-ray powder diffraction (XRPD): This technique analyzes the diffraction pattern produced by X-rays passing through a crystalline sample, providing information about its crystal structure. [, , , , , ]
  • Differential scanning calorimetry (DSC): This method measures the heat flow associated with thermal transitions in a sample, providing information about melting points and other thermodynamic properties of the polymorphs. [, , , , , ]
  • Infrared (IR) spectroscopy: This technique analyzes the absorption of infrared radiation by a sample, providing information about its molecular vibrations and functional groups, which can be used to distinguish different polymorphs. [, , , , ]

Q18: What are the key considerations for ensuring the quality control of this compound during manufacturing?

A18: Maintaining consistent quality of this compound necessitates stringent quality control measures throughout the manufacturing process:

  • Polymorph control: Monitoring and controlling the polymorphic form during manufacturing is crucial to ensure optimal bioavailability and therapeutic efficacy. [, , ]
  • Particle size distribution: Controlling particle size is essential for consistent dissolution rates and bioavailability. [, ]
  • Impurity profiling: Limiting impurities is critical to ensure product safety and efficacy. [, ]
  • Stability testing: Evaluating the stability of formulations under various storage conditions is necessary to determine shelf life and appropriate storage conditions. [, ]

Q19: What are some areas of future research regarding this compound?

A19: Several research avenues remain open for this compound:

  • Novel drug delivery systems: Exploring new drug delivery systems like nanoparticles or liposomes could further enhance bioavailability and potentially reduce dosing frequency. [, ]
  • Targeted delivery: Developing targeted delivery strategies could improve drug concentration at the infection site while minimizing systemic exposure and potential side effects. []
  • Understanding resistance mechanisms: Further research into the mechanisms of bacterial resistance to chloramphenicol can inform strategies to combat resistance and prolong its clinical utility. []

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